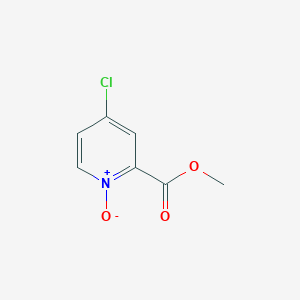
4-氯-2-(甲氧羰基)吡啶 1-氧化物
描述
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide consists of a pyridine ring with a methoxycarbonyl group at the 2-position and a chlorine atom at the 4-position. The 1-position of the pyridine ring is oxidized.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide are not detailed in the retrieved sources, related compounds have been used in various chemical reactions. For example, pinacol boronic esters, which are similar in structure, have been used in catalytic protodeboronation reactions .科学研究应用
合成与化学反应
4-氯-2-(甲氧羰基)吡啶 1-氧化物参与各种合成过程和化学反应。例如,其衍生物用于改进合成方法,例如从 2-甲基吡啶 N-氧化物使用 POCl3/CH2Cl2/Et3N 体系进行选择性氯化,提供了一种通过 1H NMR 和 IR 确认结构的生产 2-氯甲基-4-甲氧基-3,5-二甲基吡啶的有效途径 (梁,2007 年)。此外,其类似物参与配合物的形成,如 (H2O)5Cr(X-pyO)3+ 离子,具有通过各种反应探索的不同动力学和结合性质,展示了其形成不同化学结构的多功能性 (Kotowski 等人,2006 年)。
催化与电催化
与 4-氯-2-(甲氧羰基)吡啶 1-氧化物相关的化合物在催化过程中至关重要。例如,吡啶官能化的石墨烯用于组装具有铁卟啉的金属有机框架 (MOF),从而提高氧还原反应的催化活性。这例证了其在创造具有改进电化学性能的材料中的作用,用于诸如燃料电池之类的潜在应用 (Jahan 等人,2012 年)。
材料科学与聚合
4-氯-2-(甲氧羰基)吡啶 1-氧化物的衍生物对材料科学做出了重大贡献,尤其是在聚合方面。它们是使用二氧化碳与环氧化物共聚合的催化剂体系的一部分,从而生产出低分子量聚碳酸酯。使用 MALDI-TOF 质谱等技术进行的聚合物端基分析揭示了潜在的引发途径,突出了其在理解和控制聚合物生产过程中的重要性 (Devaine-Pressing 等人,2015 年)。
配位化学
在配位化学中,4-氯-2-(甲氧羰基)吡啶 1-氧化物衍生物参与与金属形成配合物,影响它们的反应性和电子性质。对结合了 2,6-双(硫代甲基)吡啶等单元的配体的研究,这些单元用各种官能团修饰,揭示了它们与 Cu(II) 和 Ru(II) 等金属配位的 ability,形成配合物以研究其电子特性 (Teixidor 等人,2001 年)。
作用机制
Target of Action
It is known that pyridine derivatives are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its mechanism of action.
Mode of Action
In the context of the sm cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s possible that 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide may participate in similar reactions.
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in sm cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
It’s known that the success of sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
属性
IUPAC Name |
methyl 4-chloro-1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBDGWNWHDOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=CC(=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



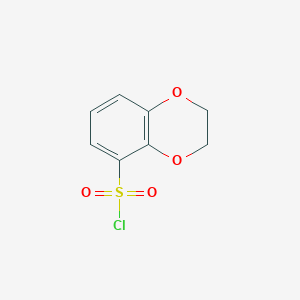

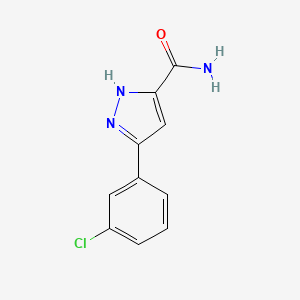

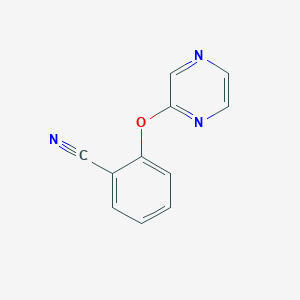
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
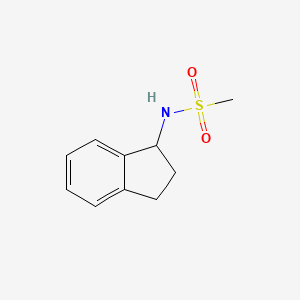
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)

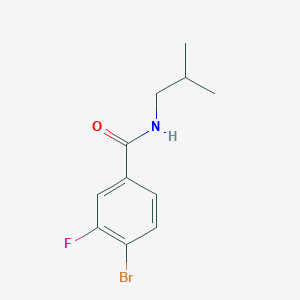
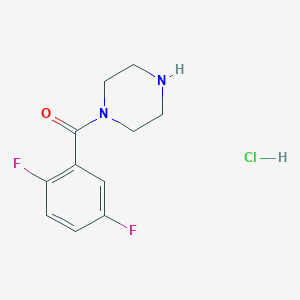
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)
